N-[[5-(2-fluorophenyl)-1,3-oxazol-2-yl]methyl]-1-(3-methoxy-1,2-thiazol-4-yl)-N-methylmethanamine
Description
N-[[5-(2-fluorophenyl)-1,3-oxazol-2-yl]methyl]-1-(3-methoxy-1,2-thiazol-4-yl)-N-methylmethanamine is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a thiazole ring, and a fluorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Properties
IUPAC Name |
N-[[5-(2-fluorophenyl)-1,3-oxazol-2-yl]methyl]-1-(3-methoxy-1,2-thiazol-4-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2S/c1-20(8-11-10-23-19-16(11)21-2)9-15-18-7-14(22-15)12-5-3-4-6-13(12)17/h3-7,10H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTNTYHLJBZCLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CSN=C1OC)CC2=NC=C(O2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(2-fluorophenyl)-1,3-oxazol-2-yl]methyl]-1-(3-methoxy-1,2-thiazol-4-yl)-N-methylmethanamine typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and thiazole intermediates, followed by their coupling through a series of condensation and substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[[5-(2-fluorophenyl)-1,3-oxazol-2-yl]methyl]-1-(3-methoxy-1,2-thiazol-4-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxazole or thiazole rings.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole or thiazole oxides, while substitution reactions can produce a variety of fluorophenyl derivatives.
Scientific Research Applications
N-[[5-(2-fluorophenyl)-1,3-oxazol-2-yl]methyl]-1-(3-methoxy-1,2-thiazol-4-yl)-N-methylmethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-[[5-(2-fluorophenyl)-1,3-oxazol-2-yl]methyl]-1-(3-methoxy-1,2-thiazol-4-yl)-N-methylmethanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole and thiazole derivatives, such as:
- N-[[5-(2-chlorophenyl)-1,3-oxazol-2-yl]methyl]-1-(3-methoxy-1,2-thiazol-4-yl)-N-methylmethanamine
- N-[[5-(2-bromophenyl)-1,3-oxazol-2-yl]methyl]-1-(3-methoxy-1,2-thiazol-4-yl)-N-methylmethanamine
Uniqueness
What sets N-[[5-(2-fluorophenyl)-1,3-oxazol-2-yl]methyl]-1-(3-methoxy-1,2-thiazol-4-yl)-N-methylmethanamine apart is the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
